![molecular formula C14H21N3O B3234307 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide CAS No. 1353971-47-7](/img/structure/B3234307.png)
2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide
Overview
Description
2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide, also known as BAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BAPA belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide is not fully understood, but it is believed to exert its pharmacological effects through modulation of various neurotransmitter systems in the brain. This compound has been found to interact with dopamine, serotonin, and glutamate receptors, which are known to play a key role in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects in animal models. In addition to its antipsychotic, analgesic, and anti-inflammatory properties, this compound has been shown to improve cognitive function, reduce oxidative stress, and modulate the immune system. This compound has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide is its relatively simple synthesis method, which makes it accessible to researchers in the field of medicinal chemistry. This compound has also been found to exhibit high potency and selectivity in various biological assays, which makes it a promising lead compound for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may pose challenges in certain experimental setups.
Future Directions
There are several future directions for research on 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of schizophrenia and other neuropsychiatric disorders. This compound may also be investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Scientific Research Applications
2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is its antipsychotic activity, where this compound has been found to exhibit significant efficacy in animal models of schizophrenia. This compound has also been investigated for its analgesic and anti-inflammatory properties, with promising results in preclinical studies. Other potential applications of this compound include its use as a neuroprotective agent and in the treatment of addiction and mood disorders.
properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBPFSITKTFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209745 | |
Record name | Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353971-47-7 | |
Record name | Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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